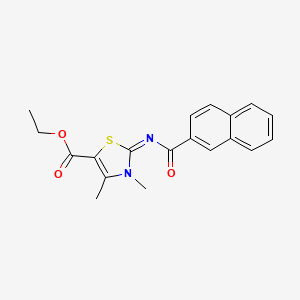![molecular formula C15H13F3N2O4 B2522760 methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 338413-27-7](/img/structure/B2522760.png)
methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C15H13F3N2O4 and its molecular weight is 342.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
Methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate has not been directly mentioned in the accessible literature. However, research on similar compounds provides insights into potential applications in synthetic methodologies and material science. For example, the synthesis of complex molecules like 5,5′-Methylene-bis(benzotriazole), known for its application in metal passivators and light-sensitive materials, underscores the importance of innovative synthetic routes in creating valuable intermediates for further chemical transformations and applications in green chemistry (Gu et al., 2009).
Pharmacological Profile Enhancement
Stereochemistry plays a crucial role in the pharmacological profile of drugs. Research on phenylpiracetam and its methyl derivative demonstrates how the manipulation of stereochemical properties can lead to improved pharmacological outcomes. This suggests that the structural analogs based on specific pharmacophores, including pyrrole derivatives, could have their efficacy enhanced by focusing on enantiomerically pure configurations, which is relevant for designing drugs with optimal activity and minimal side effects (Veinberg et al., 2015).
Antimicrobial Properties
Exploring the antimicrobial properties of compounds is essential for developing new therapeutic agents. The review of p-Cymene as an antimicrobial agent illustrates the potential of naturally occurring and synthetic compounds in addressing the urgent need for new substances with antimicrobial properties. This research direction is promising for the investigation of this compound and similar compounds in the search for novel antimicrobial agents (Marchese et al., 2017).
Environmental and Health Impact Studies
Understanding the metabolism and toxicity of chemical compounds is fundamental to ensuring their safe use. Research on the metabolism of 2-methylpropene (isobutene) provides insights into the metabolic pathways and potential toxicity mechanisms of industrial chemicals. Similar studies on the metabolism and environmental fate of this compound could contribute to assessing its safety profile and environmental impact (Cornet & Rogiers, 1997).
Properties
IUPAC Name |
methyl 5-hydroxy-2-methyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c1-8-12(14(22)23-2)11(13(21)20-8)7-19-9-3-5-10(6-4-9)24-15(16,17)18/h3-7,20-21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBDSTBIXSMXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)O)C=NC2=CC=C(C=C2)OC(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

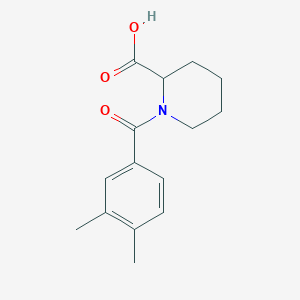

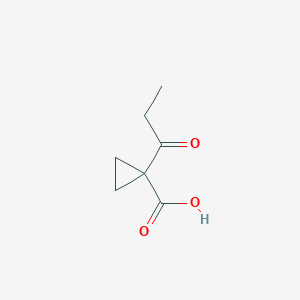

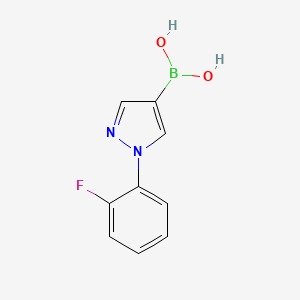
![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

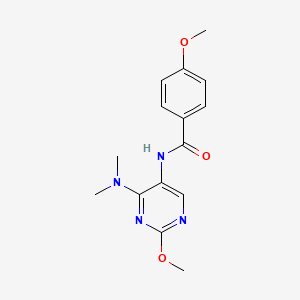
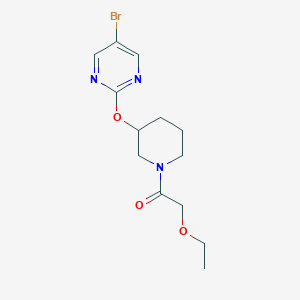
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)

![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)
